molecular formula C23H21N3O2 B11465469 7-{[(2-Methoxy-5-methylphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

7-{[(2-Methoxy-5-methylphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

Cat. No.: B11465469
M. Wt: 371.4 g/mol
InChI Key: CBKAKNIYXPYCGO-UHFFFAOYSA-N
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Description

7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridin-2-ylmethyl group and a 2-methoxy-5-methylphenylamino group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable base.

    Attachment of the 2-Methoxy-5-methylphenylamino Group: This step involves the reaction of the quinoline derivative with 2-methoxy-5-methylaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the modulation of biological processes. Its quinoline core allows for intercalation into DNA, while the pyridin-2-ylmethyl and 2-methoxy-5-methylphenylamino groups facilitate binding to proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: A similar compound with a bis(pyridin-2-ylmethyl)amino group instead of the 2-methoxy-5-methylphenylamino group.

    4-Hydroxy-2-quinolones: Compounds with a hydroxy group at the 4-position of the quinoline core, exhibiting different chemical and biological properties.

Uniqueness

7-{(2-Methoxy-5-methylphenyl)aminomethyl}quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-methoxy-5-methylphenylamino group enhances its potential as a fluorescent probe and its ability to interact with biological targets.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(2-methoxy-5-methylanilino)-pyridin-2-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C23H21N3O2/c1-15-8-11-20(28-2)19(14-15)26-22(18-7-3-4-12-24-18)17-10-9-16-6-5-13-25-21(16)23(17)27/h3-14,22,26-27H,1-2H3

InChI Key

CBKAKNIYXPYCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

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